molecular formula C10H7Cl2F3OS B14054986 1-Chloro-1-(2-chloro-5-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-chloro-5-(trifluoromethylthio)phenyl)propan-2-one

Katalognummer: B14054986
Molekulargewicht: 303.13 g/mol
InChI-Schlüssel: BZMXUZHRJCQVFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(2-chloro-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of chlorine, trifluoromethylthio, and phenyl groups

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(2-chloro-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Analyse Chemischer Reaktionen

1-Chloro-1-(2-chloro-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(2-chloro-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(2-chloro-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Chloro-1-(2-chloro-5-(trifluoromethylthio)phenyl)propan-2-one include:

These compounds share similar structural features but differ in the nature and position of substituents, which can significantly impact their chemical properties and applications. The presence of the trifluoromethylthio group in this compound makes it unique and valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C10H7Cl2F3OS

Molekulargewicht

303.13 g/mol

IUPAC-Name

1-chloro-1-[2-chloro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7Cl2F3OS/c1-5(16)9(12)7-4-6(2-3-8(7)11)17-10(13,14)15/h2-4,9H,1H3

InChI-Schlüssel

BZMXUZHRJCQVFH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.